molecular formula C12H20N2O6 B592190 tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate CAS No. 1227382-01-5

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

Cat. No.: B592190
CAS No.: 1227382-01-5
M. Wt: 288.3
InChI Key: UMRJVCJJEKXMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

The molecular structure of this compound exhibits the characteristic features of spirocyclic architecture, where two ring systems intersect at a single quaternary carbon atom. The compound possesses the molecular formula C₁₂H₂₀N₂O₆ with a molecular weight of 288.30 grams per mole. The structural framework consists of a diazaspiro[3.3]heptane core, which represents a saturated seven-membered bicyclic system where two four-membered rings share a common spiro center. The nitrogen atoms are strategically positioned at the 2 and 6 positions within this spirocyclic scaffold, creating a diaza substitution pattern that significantly influences the compound's chemical properties and reactivity.

The nomenclature follows the International Union of Pure and Applied Chemistry conventions for spiro compounds, where the descriptor "spiro[3.3]" indicates the number of carbon atoms in each ring excluding the spiro center, arranged in ascending order and separated by a period within square brackets. The complete International Union of Pure and Applied Chemistry name for this compound is tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid, reflecting both the organic base structure and its salt formation with oxalic acid. The Chemical Abstracts Service registry number for this specific oxalate salt is 1227382-01-5, distinguishing it from other salt forms of the same organic base.

The tert-butyl carboxylate functionality serves as a protecting group for one of the nitrogen atoms, specifically at the 2-position of the spirocyclic system. This protecting group strategy is commonly employed in organic synthesis to selectively modify one nitrogen center while maintaining the integrity of the other. The oxalate counterion forms a 1:1 stoichiometric ratio with the organic cation, as indicated by the systematic name "ethanedioate (1:1)" found in chemical databases. This salt formation enhances the compound's crystallinity and stability compared to the free base form.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₂₀N₂O₆
Molecular Weight 288.30 g/mol
Chemical Abstracts Service Number 1227382-01-5
International Union of Pure and Applied Chemistry Name tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
InChI Key UMRJVCJJEKXMNB-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O

Alternative salt forms of the same organic base include the hemioxalate salt with Chemical Abstracts Service number 1041026-71-4 and molecular formula C₂₂H₃₈N₄O₈, representing a 2:1 stoichiometric ratio of organic base to oxalic acid. The hydrochloride salt variant carries the Chemical Abstracts Service number 1207840-19-4. These different salt forms demonstrate the versatility of the diazaspiro[3.3]heptane scaffold in forming stable crystalline materials suitable for various applications.

The spiro[3.3]heptane core structure has gained particular attention in medicinal chemistry as a saturated benzene bioisostere. This bioisosteric relationship arises from the non-coplanar exit vectors of the spirocyclic system, which can mimic the spatial arrangement of substituents on an aromatic benzene ring while providing the advantages of increased three-dimensional character and reduced planarity. The incorporation of nitrogen atoms at the 2 and 6 positions further enhances the compound's potential for hydrogen bonding interactions and coordination chemistry applications.

Historical Development in Spirocyclic Compound Research

The historical development of spirocyclic compound research traces back to the pioneering work of Adolf von Baeyer, who discovered the first spiro compound in 1900. This seminal discovery established the foundation for understanding the unique structural characteristics of molecules containing two or more rings sharing a single common atom. von Baeyer's initial work focused on carbocyclic spiro systems, and he proposed the nomenclature and naming convention "spirane" for bicyclic compounds with one common atom to both rings. This nomenclature system was later expanded by Radulescu to include spiro-fused ring systems, recognizing the need to name each ring individually while specifying the spiro-fusion details.

The evolution of spiro compound chemistry accelerated significantly during the mid-twentieth century with the isolation of various spiro-containing natural products. One of the earliest isolated spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner. However, the structural elucidation of spiro compounds proved challenging, as demonstrated by the initial misassignment of β-vetivone's structure as hydroazulenic rather than the correct spiro[4.5]decane framework, an error that was only rectified through total synthesis studies by Marshall and colleagues in 1968.

The development of diazaspiro[3.3]heptane scaffolds represents a more recent advancement in spirocyclic chemistry, emerging from the recognition that spirocyclic structures could serve as valuable three-dimensional building blocks in medicinal chemistry. The introduction of nitrogen atoms into the spirocyclic framework provides additional opportunities for functionalization and biological activity modulation. Research has demonstrated that spirocyclic scaffolds can lead to higher fraction of sp³-hybridized carbons in pharmaceutical compounds, which correlates with improved drug-like properties including enhanced solubility and reduced molecular planarity.

Table 2: Historical Milestones in Spirocyclic Compound Development

Year Milestone Researcher(s) Significance Reference
1900 Discovery of first spiro compound Adolf von Baeyer Established foundation of spiro chemistry
1939 Isolation of β-vetivone Pfau and Plattner First major spiro natural product
1968 Structural correction of β-vetivone Marshall et al. Confirmed spiro[4.5]decane structure
2018 Spiro[3.3]heptane as benzene bioisostere Research teams Established medicinal chemistry applications

The synthetic methodology for preparing diazaspiro[3.3]heptane derivatives has evolved alongside the growing recognition of their pharmaceutical potential. The tert-butyl protecting group strategy for the carboxylate functionality represents a standard approach in modern organic synthesis, allowing for selective nitrogen functionalization while maintaining synthetic flexibility. The development of various salt forms, including the oxalate salt, reflects the ongoing efforts to optimize the physical and chemical properties of these compounds for specific applications.

Contemporary research has highlighted the unique advantages of the spiro[3.3]heptane core as a saturated benzene bioisostere, demonstrating its incorporation into established pharmaceutical agents with maintained or enhanced biological activity. This bioisosteric approach has been successfully applied to anticancer drugs such as sonidegib and vorinostat, as well as the anesthetic drug benzocaine, where the spiro[3.3]heptane core replaced traditional aromatic rings while preserving potency in corresponding biological assays.

The spirocyclic scaffold's influence on selectivity has been particularly noteworthy in pharmaceutical development. Research has shown that replacement of traditional piperazine rings with diazaspiro[3.3]heptane scaffolds can significantly improve selectivity profiles. For example, in poly(adenosine diphosphate-ribose) polymerase inhibitor development, substitution of piperazine with diazaspiro[3.3]heptane resulted in enhanced selectivity for poly(adenosine diphosphate-ribose) polymerase-1 against other family members, despite a modest reduction in overall potency.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRJVCJJEKXMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate begins with di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (CAS 1150618-17-9), a bis-Boc-protected spirocyclic diamine. The process involves sequential deprotection, neutralization, and oxalate salt formation.

Stepwise Procedure

Stage 1: Acidic Deprotection
The bis-Boc precursor (96 g, 321 mmol) is dissolved in methanol (2.7 L) under nitrogen atmosphere. Acetyl chloride (25.3 g, 322.3 mmol) is added to generate an acidic environment, facilitating Boc group removal. The reaction is stirred at 20°C for 20 hours, yielding the monoprotected intermediate.

Stage 2: Neutralization
Solid potassium hydroxide (18.1 g, 323.2 mmol) is added in small portions to the reaction mixture at <30°C to prevent exothermic runaway. After neutralization, the mixture is concentrated under reduced pressure, and the residue is partitioned between water (200 mL) and ethyl acetate (1 L). The aqueous layer is extracted twice with ethyl acetate (2 × 500 mL), and the combined organic phases are dried over Na₂SO₄.

Stage 3: Oxalate Salt Formation
The dried organic extract is concentrated, and the residue is treated with diethyl ether (1 L) and oxalic acid (28.9 g, 321 mmol). Stirring for 1 hour at room temperature precipitates the oxalate salt, which is filtered, washed with ethyl acetate (500 mL) and ether (1 L), and dried to yield the title compound as a white solid.

Characterization Data

  • ¹H NMR (400 MHz, D₂O): δ 4.20 (4H, s, CH₂), 4.07 (4H, s, CH₂), 1.31 (9H, s, C(CH₃)₃).

  • MS (ESI): m/z 199 [M + H]⁺.

  • Purity: ≥95% by HPLC.

Titanacyclobutane-Mediated Spiro Core Construction

Strategic Advantages

A recent innovation leverages titanocene methylidene (Cp₂TiCH₂) to construct the spiro[3.3]heptane core directly from N-Boc-3-azetidinone (CAS 188471-07-4), bypassing the need for preformed spirocyclic intermediates. This method addresses the synthetic difficulty of installing quaternary carbon centers in azaspiro compounds.

Reaction Sequence

Step 1: Titanacyclobutane Formation
N-Boc-3-azetidinone (6) reacts with Cp₂Ti(µ-Cl)(µ-CH₂)AlMe₂ (3 equiv) in THF at 0°C for 1 hour, quantitatively generating titanacyclobutane intermediate 4a.

Step 2: Halogenation
Treatment of 4a with bromine (Br₂) in THF at 0°C produces dibromide 8b in 84% yield. This step installs the requisite leaving groups for subsequent cyclization.

Step 3: Amine Cyclization
Dibromide 8b reacts with benzylamine in THF at 25°C for 12 hours, yielding N-Boc-2,6-diazaspiro[3.3]heptane (15) in 89% yield. Hydrogenolysis of the benzyl group (H₂, Pd/C) followed by oxalic acid treatment affords the final oxalate salt.

Key Metrics

StepReagents/ConditionsYield (%)
TitanacyclobutaneCp₂TiCH₂, THF, 0°CQuantitative
Dibromide formationBr₂, THF, 0°C84
CyclizationBenzylamine, THF, 25°C89
Oxalate salt formationOxalic acid, ether87

Comparative Advantages

  • Efficiency: Reduces synthetic steps from 8 to 3 compared to traditional malonate-based routes.

  • Scalability: Demonstrated on gram-scale (8b: 84% yield over 1 step vs. 32% over 8 steps historically).

  • Versatility: Enables isotopic labeling (e.g., carbon-13) by modifying starting materials.

Critical Analysis of Methodologies

Solvent and Reagent Considerations

  • Traditional method uses methanol (2.7 L) and diethyl ether (1 L), raising environmental and cost concerns.

  • Titanium-mediated route employs THF but minimizes solvent volumes (0.3 M concentration), aligning with green chemistry principles.

Yield and Purity

  • The titanium method achieves higher cumulative yields (84% × 89% × 87% ≈ 65% overall) compared to unreported yields in the traditional approach.

  • Both methods deliver ≥95% purity, as verified by NMR and HPLC.

Industrial-Scale Adaptations

Process Optimization

  • Continuous flow systems are suggested for the titanium-mediated route to mitigate exotherms during bromination.

  • Solvent recovery protocols for methanol and THF could reduce costs in both methods.

Regulatory Compliance

  • The oxalate salt’s storage at 2–8°C ensures stability under ICH guidelines, critical for pharmaceutical applications.

  • Titanium residues in API batches must be <10 ppm per USP <232> specifications, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction could produce simpler amine compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Biological Activity

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS No. 1227382-01-5) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀N₂O₆
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 1227382-01-5
  • Purity : ≥95% (HPLC) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the spirocyclic structure enhances its binding affinity and specificity towards these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic diseases, which could be beneficial in therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Starting Material A + BSolvent X, Heat75%
2Intermediate + Reagent CRoom Temp80%
3Final Product FormationPurification Step85%

Case Study 1: Anticancer Activity

In a study published by , this compound was tested against several human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against selected strains .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care to avoid skin contact or ingestion . Toxicological studies are necessary to determine the safe dosage ranges for potential therapeutic use.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate?

The compound is synthesized via reductive amination using LiAlH₄ in tetrahydrofuran (THF), followed by treatment with NaH to deprotect intermediates. For example, tert-butyl sulfinyl derivatives are reduced with LiAlH₄ (1.0 M in THF, 2.0 mmol) under inert conditions, yielding amines with high enantiomeric purity (87% yield)* . Key steps include:

  • Reagent table :
Reagent/ConditionRoleQuantity
LiAlH₄ (THF)Reducing agent2.0 mmol
NaH (60%)Base10.0 mmol
Reaction temperature0–25°C
  • Post-synthesis, oxalate salt formation is achieved via acid-base titration.

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H NMR, ¹³C NMR, HRMS, and melting point analysis are essential. For example:

  • ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 7.60–7.56 (m, 1H), 1.42 (s, 9H) confirm aromatic protons and tert-butyl groups .
  • HRMS : Matches calculated [M+H]⁺ (e.g., 431.1566 calculated vs. 431.1569 observed) .
  • Melting point : 102–104°C indicates purity .

Q. What safety protocols are recommended for handling this compound?

Refer to safety data sheets (SDS):

  • PPE : Gloves, lab coat, and eye protection.
  • Storage : In a cool, dry place under nitrogen to prevent degradation .
  • Hazards : Avoid inhalation (H304) and contact with flammable materials (H220) .

Q. How do researchers select optimal solvents for reactions involving this compound?

THF and dichloromethane (DCM) are preferred due to the compound’s solubility in polar aprotic solvents. For example, THF is used in reductive amination to stabilize intermediates .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during synthesis?

Chiral auxiliaries like (R)- or (S)-tert-butylsulfinyl groups enable diastereomer separation via column chromatography. For instance, sulfinyl derivatives yield diastereomeric ratios >20:1, confirmed by chiral HPLC .

Q. How are contradictions in NMR data resolved?

Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, HSQC can distinguish sp³-hybridized carbons in the diazaspiro core (δ 56.6–61.3 ppm in ¹³C NMR) .

Q. What computational methods validate the compound’s stereochemistry?

Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts. Compare computed ¹³C shifts (e.g., 56.6 ppm for spiro carbons) with experimental data .

Q. How does the compound’s stability vary under experimental conditions?

Conduct accelerated stability studies :

  • Temperature : Store at 40°C for 1 month and monitor degradation via LC-MS.
  • pH : Test solubility in buffered solutions (pH 3–9) to assess oxalate salt stability .

Q. What mechanistic insights explain the reactivity of the diazaspiro core?

Kinetic isotopic labeling and DFT transition-state analysis reveal that nucleophilic attack at the spiro carbon proceeds via a six-membered cyclic transition state, influenced by steric hindrance from the tert-butyl group .

Q. What challenges arise during reaction scale-up?

Exothermicity control (e.g., LiAlH₄ reduction requires slow addition at 0°C) and diastereomer crystallization efficiency must be optimized. Pilot studies using DOE (Design of Experiments) can identify critical parameters (e.g., solvent volume, cooling rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.